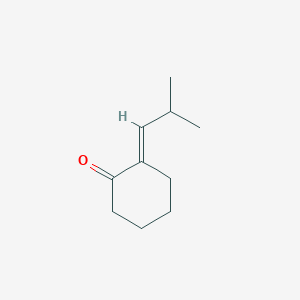![molecular formula C14H21NO2S B2703948 Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate CAS No. 2287309-83-3](/img/structure/B2703948.png)
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a thiol-containing compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate is not fully understood. However, it has been suggested that it exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as a chelating agent by binding to metal ions and preventing their involvement in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate has several advantages and limitations for lab experiments. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications. In addition, its synthesis method requires the use of hazardous reagents, and caution should be taken when handling it.
Future Directions
There are several future directions for the study of Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate. Further research is needed to elucidate its mechanism of action and potential therapeutic applications. In addition, the development of new synthesis methods that are safer and more efficient would be beneficial. The study of its potential use as a chelating agent and as a ligand in coordination chemistry also warrants further investigation. Finally, the evaluation of its toxicity and pharmacokinetics would be important for its potential use in clinical applications.
Synthesis Methods
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate can be synthesized using various methods, including the reaction of tert-butyl 3-bromopropanoate with 3-mercaptobenzylamine in the presence of a base such as potassium carbonate. The reaction yields Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate as a white solid with a high yield. Other methods include the reaction of tert-butyl 3-chloropropanoate with 3-mercaptobenzylamine in the presence of a base or the reaction of tert-butyl 3-iodopropanoate with 3-mercaptobenzylamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate has been studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a chelating agent and as a ligand in coordination chemistry.
properties
IUPAC Name |
tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)7-8-18-10-11-5-4-6-12(15)9-11/h4-6,9H,7-8,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSWQQIYXMXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

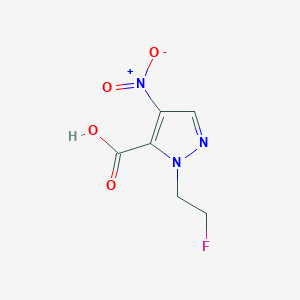
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
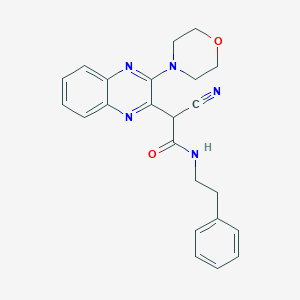
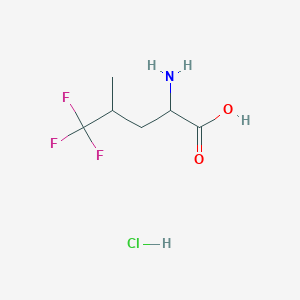
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)
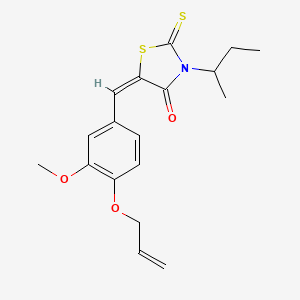
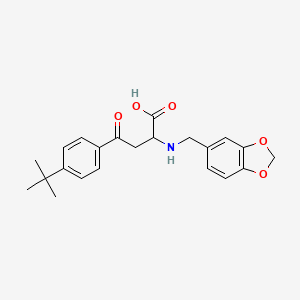
![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)
